[5-(2,4-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
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Overview
Description
[5-(2,4-difluorophenyl)-3-azabicyclo[311]heptan-1-yl]methanol is a chemical compound characterized by its unique bicyclic structure and the presence of fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,4-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a series of cyclization reactions, often starting with a suitable precursor such as a cyclopentene derivative.
Introduction of the fluorine atoms: Fluorination can be carried out using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the methanol group: This step usually involves the reduction of a corresponding ketone or aldehyde intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
[5-(2,4-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can further modify the bicyclic core or the phenyl ring.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield [5-(2,4-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanal or [5-(2,4-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, [5-(2,4-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is studied for its potential as a pharmacologically active agent. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure and functional groups may confer specific biological activities, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [5-(2,4-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[5-(4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol: This compound is similar in structure but has a different fluorine substitution pattern.
[5-(3-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol: This compound has a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
Uniqueness
The presence of two fluorine atoms in [5-(2,4-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance its potential as a drug candidate and its utility in various industrial applications.
Properties
CAS No. |
2703778-87-2 |
---|---|
Molecular Formula |
C13H15F2NO |
Molecular Weight |
239.3 |
Purity |
95 |
Origin of Product |
United States |
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